Ferimzone

Description

Contextualization within Agricultural Fungicide Science Ferimzone functions as a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues, providing protection against pathogens from within.medkoo.comavantorsciences.comIts primary target is fungal diseases, with a notable focus on rice blast disease caused by Magnaporthe oryzae (formerly Pyricularia oryzae).medkoo.comnih.govresearchgate.netapsnet.orgIt is also effective against brown spot disease caused by Bipolaris oryzae.apsnet.org

Research indicates that this compound's antifungal activity is primarily fungistatic, inhibiting the growth of mycelia, rather than being directly fungicidal (killing the fungi). nih.govapsnet.orgchemijournal.com Studies have shown that this compound inhibits the mycelial growth of Pyricularia oryzae significantly at concentrations as low as 5 µg/ml. apsnet.orgapsnet.org The inhibition is observed relatively quickly, within about 4 hours of exposure. apsnet.orgapsnet.org Interestingly, while it strongly inhibits mycelial growth, this compound at higher concentrations (e.g., 20 µg/ml) does not inhibit spore germination, although it does affect the cytoplasm of spores and hyphae, causing granulation and localization. apsnet.orgapsnet.org

The precise mode of action of this compound has been a subject of research, and while not fully elucidated, studies suggest it affects membrane function. herts.ac.ukavantorsciences.comnih.govresearchgate.netapsnet.orgapsnet.org It has been observed to cause the leakage of electrolytes from fungal mycelia. avantorsciences.comnih.govapsnet.orgapsnet.org Early research in 1989 indicated that this compound did not affect the respiratory activity of Pyricularia oryzae mycelia, nor did it appear to affect the synthesis of RNA, DNA, protein, cell walls, or lipid components in the same way as some other systemic fungicides. avantorsciences.comapsnet.orgapsnet.org More recent research in 2020 explored a trade-off relation between sensitivity to this compound and copper transport-mediated melanin (B1238610) biosynthesis in plant pathogenic fungi like Colletotrichum orbiculare and Magnaporthe oryzae. nih.gov This research identified the copper transport gene CoICT1 as a this compound sensitivity gene. nih.gov

This compound is considered valuable in rice cultivation, partly due to its potential role in resistance management when used in rotation with other fungicides. medkoo.com The emergence of this compound-resistant strains in rice fields has not been widely reported. nih.govresearchgate.net

Here is a summary of research findings on this compound's effects on Pyricularia oryzae in vitro:

| Effect | Observation | Concentration | Source |

| Mycelial Growth | Inhibited by >96% | ≥ 5 µg/ml | apsnet.orgapsnet.org |

| Inhibition Onset | Approximately 4 hours after addition | Not specified | apsnet.orgapsnet.org |

| Spore Germination | Not inhibited | 20 µg/ml | apsnet.orgapsnet.org |

| Cytoplasm | Granulated and localized in spores/hyphae | 20 µg/ml | apsnet.orgapsnet.org |

| Respiratory Activity | Not affected | Not specified | apsnet.orgapsnet.org |

| Electrolyte Leakage | Caused from mycelia | Not specified | avantorsciences.comapsnet.orgapsnet.org |

| Cell Wall Architecture | No observed effect | Not specified | avantorsciences.comapsnet.orgapsnet.org |

| Reversibility of Action | Nullified in toxicant-free medium | 20 µg/ml | apsnet.orgapsnet.org |

Historical Development and Research Trajectory of this compound this compound, also known by the experimental code TF-164, is the pure Z-isomer of a compound.herts.ac.ukapsnet.orgchemijournal.comThe mixture of both E and Z isomers is referred to as methis compound.herts.ac.ukthis compound was first commercialized in 1991 by Sumitomo under the trade name Blasin.chemijournal.comIts development followed investigations into related compounds like drazoxolon (B1670939).chemijournal.com

The introduction of this compound contributed to the evolution of fungicides used in rice disease management. Over the decades, the pesticide industry has seen significant shifts, moving from contact fungicides to systemic and site-specific compounds. apsnet.orgchemijournal.com The development of new chemicals, including systemic fungicides like this compound, has been a key aspect of this trajectory, particularly in countries with intensive agricultural practices like Japan. chemijournal.comkahaku.go.jp

Early research on this compound in the late 1980s focused on understanding its biological properties and potential mode of action against key rice pathogens like Pyricularia oryzae. apsnet.orgapsnet.org These studies established its fungistatic nature and suggested an effect on membrane function. apsnet.orgapsnet.org

More recent research continues to explore aspects related to this compound, including analytical methods for detecting its residues in crops like rice straw researchgate.net and the synthesis and evaluation of this compound analogs to discover new lead compounds with potential fungicidal activity acs.org. The ongoing research trajectory aims to further understand its mechanism of action and explore related compounds for improved disease control strategies.

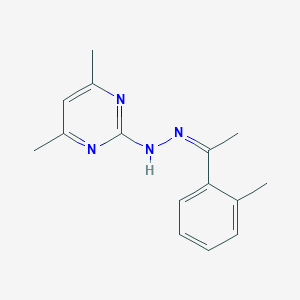

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLARCWZRESHU-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058210 | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89269-64-7, 77359-18-3 | |

| Record name | Ferimzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89269-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferimzone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089269647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-Ferimzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERIMZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y473840Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Ferimzone

Chemical Synthesis of Ferimzone and its Structural Variants

The synthesis of this compound involves the formation of the acylhydrazone linkage connecting a pyrimidine (B1678525) ring system to a substituted phenyl group. While specific detailed synthetic routes for this compound itself are often found in patent literature, the general approach to synthesizing compounds containing the acylhydrazone moiety typically involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound (aldehyde or ketone). acs.orgd-nb.info In the case of this compound, this would involve a substituted phenyl ketone reacting with a pyrimidinyl hydrazine.

Structural variants of this compound can be synthesized by modifying either the pyrimidine ring, the acylhydrazone linker, or the substituted phenyl group. This allows for the systematic exploration of how different structural features influence the compound's properties.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the desire to discover compounds with improved fungicidal activity, different spectrum of action, or enhanced physicochemical properties. This often involves modifying the core structure of this compound while retaining key features believed to be essential for its biological activity.

Scaffold-Hopping Strategies in Analog Development

Scaffold hopping is a strategy employed in chemical design to replace a core structural scaffold with a different one while aiming to maintain or improve biological activity. acs.orgnih.govfigshare.com This approach is used in the development of new pesticides and pharmaceuticals to design molecules with similar structures but potentially different properties or target interactions. acs.orgnih.govfigshare.com In the context of this compound analogs, scaffold hopping could involve replacing the pyrimidine ring or the substituted phenyl ring with alternative heterocyclic or aromatic systems, while keeping the acylhydrazone linker or a modified version of it. This allows for the generation of novel chemical entities that are structurally distinct from this compound but may interact with similar biological targets. acs.orgnih.govfigshare.com Research has shown that this strategy can lead to the discovery of this compound derivatives with potent fungicidal activities against various plant pathogens. acs.orgnih.govfigshare.comresearchgate.net

Exploration of Acylhydrazone Moieties and Other Chemical Structures

The acylhydrazone moiety (-CONH-N=C-) is a key functional group present in this compound and is a common feature in many biologically active compounds, including other commercial fungicides, insecticides, and herbicides. acs.orgd-nb.infomdpi.com The synthesis of compounds containing this moiety typically involves the reaction between a hydrazide and a carbonyl compound. acs.orgmdpi.com

Research into this compound analogs often focuses on modifications of this acylhydrazone linker and the groups attached to it. This can involve varying the substituents on the carbon-nitrogen double bond or modifying the acyl portion. Additionally, other chemical structures are explored in conjunction with the acylhydrazone group or as replacements for parts of the this compound molecule. For example, studies have investigated coumarin (B35378) derivatives containing a hydrazone moiety for fungicidal activity, highlighting the broader interest in this functional group in agrochemical research. acs.org The synthesis of such analogs allows for the systematic investigation of structure-activity relationships.

Detailed research findings on this compound analogs synthesized through these approaches often include data on their efficacy against specific fungal pathogens. For instance, studies have reported the synthesis of new this compound derivatives via scaffold hopping and evaluated their in vitro fungicidal activities against various fungi, such as Cercospora arachidicola, Alternaria solani, Rhizoctonia solani, and Fusarium graminearum. acs.orgnih.govfigshare.comresearchgate.net These studies provide detailed data on the biological performance of the synthesized analogs compared to the parent compound, this compound.

| Compound | Synthesis Strategy | Fungal Pathogens Tested | Key Finding (vs. This compound) | Source |

|---|---|---|---|---|

| Compound 5o | Scaffold Hopping | Cercospora arachidicola, Alternaria solani | Similar potency against C. arachidicola, 2-fold higher potency against A. solani. acs.orgnih.govfigshare.comresearchgate.net | J. Agric. Food Chem. 2023 acs.orgnih.govfigshare.comresearchgate.net |

| Compounds 5q, 6a, 6d | Scaffold Hopping | Rhizoctonia solani | EC50 values ranging from 1.17 to 3.84 μg/mL. acs.orgnih.govfigshare.comresearchgate.net | J. Agric. Food Chem. 2023 acs.orgnih.govfigshare.comresearchgate.net |

| Compounds 5q, 6a | Scaffold Hopping | Fusarium graminearum | 1.6–1.8-fold higher activity. acs.orgnih.govfigshare.comresearchgate.net | J. Agric. Food Chem. 2023 acs.orgnih.govfigshare.comresearchgate.net |

| Compound 5q | Scaffold Hopping | Pyricularia oryzae | More potent in vivo (90% vs 70% efficacy at 200 μg/mL). acs.orgnih.govfigshare.comresearchgate.net | J. Agric. Food Chem. 2023 acs.orgnih.govfigshare.comresearchgate.net |

Stereochemical Considerations in this compound Synthesis (e.g., Z/E Isomerism)

Stereochemical considerations, particularly Z/E isomerism, are important in the synthesis and study of this compound due to the presence of a carbon-nitrogen double bond within the acylhydrazone moiety. herts.ac.ukstudymind.co.ukuou.ac.inmdpi.com Z/E isomerism is a type of stereoisomerism that occurs due to restricted rotation around a double bond when there are different substituents on each carbon atom of the double bond. studymind.co.ukuou.ac.in In the case of hydrazones, this isomerism occurs around the C=N double bond. herts.ac.ukmdpi.com

This compound itself is defined as the Z-isomer, which is reported to be the more stable form. herts.ac.uk The mixture of both E and Z isomers is sometimes referred to as methis compound. herts.ac.uk The synthesis of this compound can potentially yield both the Z and E isomers, and controlling or separating these isomers is a critical aspect of the synthetic process. The relative stability and biological activity of the Z and E isomers can differ. Research on acylhydrazones has shown that E/Z isomerization can occur, and the stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding and electronic/steric effects. mdpi.com Understanding and controlling the stereochemistry during the synthesis of this compound and its analogs is crucial for obtaining compounds with defined structures and predictable biological activities.

Molecular and Cellular Mechanisms of Ferimzone Action

Investigation of Fungal Membrane Dynamics

Studies have shown that ferimzone affects the integrity and function of fungal membranes. nih.govapsnet.orgapsnet.orgherts.ac.ukresearchgate.net

This compound has been observed to cause the leakage of certain electrolytes from fungal mycelia. nih.govapsnet.orgapsnet.orgresearchgate.net This leakage leads to a decrease in the pH of the surrounding medium, strongly suggesting that this compound disrupts membrane function. apsnet.orgapsnet.orgresearchgate.net The integrity of the cytoplasmic membrane is crucial for fungal growth, and the leakage of cellular contents indicates a compromise in this integrity. frontiersin.org

Evidence of Electrolyte Leakage and Membrane Disruption

Elucidation of Molecular Targets and Pathways

Recent studies have identified key molecular targets and pathways that are influenced by this compound, particularly those related to copper transport and melanin (B1238610) biosynthesis. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp

Genetic analyses have identified copper transport proteins as being involved in this compound sensitivity. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp Specifically, the copper transport gene CoICT1 has been identified as a this compound sensitivity gene in Colletotrichum orbiculare and the rice blast fungus Magnaporthe oryzae. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp Functional defects in the copper transport pathways, including CoIct1, lead to low sensitivity to this compound. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp CoIct1 is thought to play a role in melanin biosynthesis through copper transport required for laccase activity. researchgate.net A metal-binding site in CoIct1 is crucial for both this compound sensitivity and fungal pathogenicity. nih.gov While it is hypothesized that this compound might affect copper homeostasis by disturbing CoIct1-mediated copper ion transport, studies have shown no effect of this compound on intracellular copper levels in the wild-type fungus, suggesting the inhibition of hyphal growth is not directly linked to excess or deficient copper accumulation. nih.gov

The copper transport pathway involves not only CoIct1 but also P-type ATPases like CoCcc2. nih.govfrontiersin.orgnii.ac.jp In Saccharomyces cerevisiae, Atx1 (a homolog of CoIct1) transports copper ions to the Golgi apparatus via the P-type ATPase Ccc2. nii.ac.jp Similarly, in C. orbiculare and M. oryzae, functional defects in the copper transport pathway consisting of CoIct1 and the P-type ATPase CoCcc2 result in low sensitivity to this compound and defects in pathogenicity due to reduced melanization. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp CoCcc2 is considered to be required for this compound sensitivity and pathogenicity. researchgate.net These findings highlight the interconnectedness of copper transport proteins and P-type ATPases in mediating this compound sensitivity and maintaining copper homeostasis, which is essential for proper cell function in fungi. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp

Melanin biosynthesis is closely linked to the copper transport pathway and fungal pathogenicity, and this pathway is interdependent with this compound sensitivity. nih.govfrontiersin.orgnii.ac.jpnii.ac.jpresearchgate.net Melanin pigment, derived from precursors like acetyl CoA, is accumulated in the cell walls of fungal appressoria and is essential for their function in penetrating host plants. nih.govmdpi.com Melanin biosynthesis requires laccase activity, which is instigated by Ict1-mediated copper transport. nih.govresearchgate.net While mutations in CoICT1 and CoCCC2 lead to low sensitivity to this compound and attenuated melanization, mutants with disruptions solely in melanin biosynthesis genes show similar this compound sensitivity as the wild-type, indicating that this compound does not directly target the melanin biosynthesis pathway itself. nih.gov Instead, the link appears to be through the copper transport system that is crucial for melanin production. nih.govresearchgate.net There is a trade-off relationship between this compound sensitivity and melanin biosynthesis, which is necessary for fungal pathogenicity through copper transport pathways. nih.govfrontiersin.orgnii.ac.jpnii.ac.jp Exogenous application of copper sulfate (B86663) can restore melanin pigmentation in coict1 mutants and induce high sensitivity to this compound even in these mutants, suggesting that manipulating copper levels can influence both melanization and this compound sensitivity. nih.govfrontiersin.orgnii.ac.jpnii.ac.jpresearchgate.net

Table 1: Summary of this compound's Effects and Associated Proteins

| Mechanism/Protein | Observed Effect | Associated Process |

| Fungal Membrane | Electrolyte leakage, disruption of membrane function | Cellular integrity |

| Cellular Uptake (Sodium Acetate) | Inhibition of uptake | Nutrient acquisition |

| CoIct1 (Copper Transport Protein) | Involved in this compound sensitivity; crucial for melanin biosynthesis via copper | Copper homeostasis |

| CoCcc2 (P-type ATPase) | Involved in this compound sensitivity and pathogenicity; part of copper transport | Copper homeostasis |

| Copper Transport Pathway (Ict1/Ccc2) | Functional defects lead to low this compound sensitivity and attenuated melanization | Copper homeostasis, Melanin biosynthesis, Pathogenicity |

| Melanin Biosynthesis | Interdependent with this compound sensitivity via copper transport; essential for pathogenicity | Cell wall integrity, Pathogenicity |

Hypothesized Direct Metal Binding Interactions

Research suggests that metal-binding motifs within fungal proteins may play a crucial role in sensitivity to this compound. nih.gov Specifically, the copper transport protein CoICT1 in Colletotrichum orbiculare and its homolog MoICT1 in Magnaporthe oryzae have been identified as this compound sensitivity genes. researchgate.netnih.govresearchgate.net A metal-binding site within Ict1 is considered crucial for this compound sensitivity and fungal pathogenicity. nih.gov However, it remains unclear whether this compound directly binds to this metal-binding site or affects metal binding indirectly. nih.gov Despite the importance of the metal-binding site, this compound treatment did not appear to affect intracellular copper levels in the wild-type fungus, suggesting that growth inhibition may not be directly linked to copper excess or deficiency. nih.gov

Downregulation of Fungal Energy Metabolism Pathways (e.g., starch, sucrose, lipids, glutathione)

Studies on this compound analogs have provided insights into potential effects on fungal energy metabolism. Research involving compound 5q, a this compound derivative, indicated that it significantly inhibited the growth and reproduction of Rhizoctonia solani. researchgate.netacs.orgnih.gov This inhibition was accompanied by a notable downregulation of key energy metabolism pathways, including those involving starch, sucrose, lipids, and glutathione. researchgate.netacs.orgnih.gov While these findings pertain to an analog, they suggest that this compound and related compounds may exert their antifungal effects, in part, by disrupting essential energy production and storage processes within fungal cells.

Regulatory Effects on Reactive Oxygen Species (ROS) Generation

The relationship between this compound and Reactive Oxygen Species (ROS) generation in fungi is an area of ongoing investigation. Copper transport mediated by proteins like CoIct1 may be involved in regulating ROS generation, which in turn influences hyphal growth. nih.gov Given the link between CoIct1 and this compound sensitivity, further studies are needed to fully elucidate the potential relationship between this compound and ROS generation in fungal cells. nih.gov Some antifungal agents have been shown to induce ROS production in fungi, contributing to their inhibitory effects. mdpi.comnih.gov However, the direct impact of this compound on ROS levels requires further research.

Comparative Analysis of this compound's Mode of Action with Other Fungicides

This compound's mode of action appears distinct from that of many other systemic fungicides. apsnet.org Unlike some fungicides that affect cell wall synthesis, this compound does not seem to impact the cell wall architecture of mycelia. apsnet.org Furthermore, this compound did not affect the respiratory activity of Pyricularia oryzae mycelia in early studies, which differentiates it from fungicides targeting respiration, such as those affecting the cytochrome bc1 complex. medkoo.comapsnet.org Instead, this compound has been observed to cause the leakage of electrolytes from mycelia, leading to a decrease in the pH of the surrounding medium, which suggests a disruption of membrane function. researchgate.netapsnet.orgapsnet.org This proposed membrane disruption is a key aspect that distinguishes its action from fungicides with other primary targets. This compound has demonstrated effectiveness against strains of P. oryzae resistant to organophosphorous fungicides and certain antibiotics like kasugamycin (B1663007) and blasticidin S, implying a different primary site of action compared to these compounds. apsnet.org

Structure Activity Relationship Sar and Computational Studies of Ferimzone

Empirical Structure-Activity Correlations in Ferimzone Analogs

Empirical studies involving the synthesis and testing of this compound derivatives have provided valuable insights into the structural features essential for fungicidal activity. Researchers have designed and synthesized new this compound analogs, often employing strategies like scaffold hopping, to explore variations in the core structure and substituents nih.govacs.org. Bioassays are then conducted to evaluate the efficacy of these analogs against various plant pathogenic fungi, allowing for the correlation of structural modifications with observed biological activity nih.govacs.org.

For instance, a study involving 24 new this compound derivatives demonstrated varying degrees of fungicidal activity against different fungi nih.govacs.org. Compound 5o showed comparable potency to this compound against Cercospora arachidicola and exhibited twice the potency against Alternaria solani nih.govacs.org. Other analogs, such as compounds 5q, 6a, and 6d, displayed significant activity against Rhizoctonia solani, with EC₅₀ values ranging from 1.17 to 3.84 μg/mL nih.govacs.org. Notably, compounds 5q and 6a demonstrated 1.6 to 1.8-fold higher activity than this compound against Fusarium graminearum nih.govacs.org. In in vivo bioassays, compound 5q was found to be more potent than this compound against Pyricularia oryzae, showing 90% efficacy compared to this compound's 70% efficacy at 200 μg/mL nih.govacs.orgresearchgate.net.

These empirical findings highlight that modifications to the this compound structure can lead to altered and, in some cases, improved fungicidal activity against specific pathogens. The specific positions and nature of substituents on the pyrimidine (B1678525) and phenyl rings, as well as the hydrazone linkage, are likely to play significant roles in determining the potency and spectrum of activity of these analogs.

Here is a summary of the fungicidal activity of some this compound analogs compared to this compound:

| Compound | Activity vs. Cercospora arachidicola | Activity vs. Alternaria solani | EC₅₀ vs. Rhizoctonia solani (μg/mL) | Activity vs. Fusarium graminearum | Efficacy vs. Pyricularia oryzae (at 200 μg/mL) |

| This compound | Baseline | Baseline | Not specified in this range | Baseline | 70% |

| Compound 5o | Similar potency | 2-fold higher potency | Not specified | Not specified | Not specified |

| Compound 5q | Not specified | Not specified | 1.17 | 1.6-fold higher activity | 90% |

| Compound 6a | Not specified | Not specified | 3.84 | 1.8-fold higher activity | Not specified |

| Compound 6d | Not specified | Not specified | 3.03 | Not specified | Not specified |

Computational Chemistry Approaches for SAR Prediction

Computational chemistry plays a vital role in modern SAR studies by providing theoretical insights and predictive capabilities that complement experimental work servireach.comembl.orgjstar-research.com. Various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can be employed to understand how structural variations influence biological activity servireach.comembl.org. These methods can help predict the activity of new, unsynthesized compounds, prioritize synthesis targets, and elucidate potential mechanisms of action servireach.comjstar-research.com.

While specific details on the broad range of computational chemistry approaches applied to this compound SAR prediction beyond DFT are not extensively detailed in the provided search results, the general principles apply. Computational methods can analyze molecular descriptors, electronic properties, and steric features of this compound and its analogs to build predictive models for their fungicidal activity servireach.comchemrxiv.org. These models can help identify key structural determinants of activity and guide the rational design of more potent or selective compounds jstar-research.com.

Density Functional Theory (DFT) Applications in Structure-Energy Relationship Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used in computational chemistry to investigate the electronic structure and properties of molecules researchgate.net. In the context of this compound and its analogs, DFT calculations have been specifically applied to elucidate the structure-energy relationship nih.govacs.orgresearchgate.netacs.orgresearchgate.net.

These calculations can provide insights into the stability, reactivity, and preferred conformations of the molecules. By analyzing parameters such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and reaction barriers, DFT can help explain the observed differences in fungicidal activity among this compound analogs researchgate.net. The structure-energy relationship explored through DFT can reveal how subtle changes in chemical structure affect the molecule's intrinsic properties and its interactions with biological targets, even when the precise mode of action is not fully understood nih.govacs.orgresearchgate.netresearchgate.net. For example, DFT calculations were used in the study of this compound analogs to understand the energy landscape and potentially identify factors contributing to the enhanced activity of compounds like 5q nih.govacs.orgresearchgate.net.

By providing a theoretical basis for the empirical SAR observations, DFT calculations contribute to a deeper understanding of why certain structural modifications lead to improved or diminished fungicidal efficacy.

Preclinical and Nonclinical Efficacy Investigations of Ferimzone

In Vitro Antifungal Activity Assessment

In vitro studies have investigated the effects of ferimzone on various aspects of fungal growth and development, particularly concerning Pyricularia oryzae.

Inhibition of Mycelial Growth in Target Fungi

This compound has demonstrated significant inhibitory effects on the mycelial growth of Pyricularia oryzae in vitro ciheam.orgapsnet.orgresearchgate.netapsnet.orgebi.ac.uk. At a concentration of 5 µg/ml, this compound inhibited mycelial growth by over 96% apsnet.orgresearchgate.netapsnet.orgebi.ac.uk. This inhibition was observed approximately 4 hours after the addition of this compound apsnet.orgresearchgate.netapsnet.orgebi.ac.uk. The sensitivity of mycelia to this compound did not appear to be influenced by their age, at least up to 3 days of incubation apsnet.org. Another study indicated that this compound inhibited the mycelial growth of P. oryzae by 89% at concentrations ranging from 5 to 20 µg/ml ciheam.org. While primarily studied against P. oryzae, this compound has also shown activity against other fungi; for instance, some this compound derivatives have displayed activity against Cercospora arachidicola, Alternaria solani, Rhizoctonia solani, and Fusarium graminearum in in vitro bioassays nih.govacs.orgresearchgate.netfigshare.comresearchgate.net.

Data Table: In Vitro Inhibition of Pyricularia oryzae Mycelial Growth by this compound

| This compound Concentration (µg/ml) | Mycelial Growth Inhibition (%) | Reference |

| 5 | >96 | apsnet.orgresearchgate.netapsnet.orgebi.ac.uk |

| 5-20 | 89 | ciheam.org |

Effects on Spore Germination and Hyphal Development

Studies have shown that this compound at a concentration of 20 µg/ml did not inhibit the germination of Pyricularia oryzae spores apsnet.orgapsnet.orgebi.ac.uk. Germ tubes developed to form several cells, each containing an apparently normal nucleus apsnet.orgapsnet.orgebi.ac.uk. However, the cytoplasm within the spores and hyphae appeared granulated and localized apsnet.orgapsnet.orgebi.ac.uk. While spore germination itself was not inhibited at this concentration, the subsequent development of hyphae showed cytoplasmic abnormalities apsnet.orgapsnet.orgebi.ac.uk.

Impact on Fungal Morphogenesis and Appressorium Formation

This compound has been observed to impact certain aspects of fungal morphogenesis. Although spore germination was not inhibited, the cytoplasm of germ tubes and hyphae became granulated and localized apsnet.orgapsnet.orgebi.ac.uk. Appressoria are specialized infection structures formed by many plant pathogenic fungi, including Pyricularia oryzae, which are crucial for host penetration plos.orgmdpi.comresearchgate.net. Studies on this compound's effects on appressorium formation in P. oryzae have shown that the pigmentation of appressoria was significantly inhibited, by about 95% at 3.1 µg/ml apsnet.org. The formation of unpigmented appressoria was not substantially affected even at higher concentrations (up to 12.5 µg/ml) apsnet.org. This suggests that while the physical formation of the appressorium might proceed, the crucial process of melanization, necessary for successful host penetration via turgor pressure, is inhibited by this compound plos.orgmdpi.comresearchgate.net.

Characterization of Fungistatic Properties

This compound's action has been characterized as fungistatic rather than fungicidal chemijournal.comapsnet.orgresearchgate.netapsnet.orgebi.ac.uknih.govnih.govmdpi.comavantorsciences.com. This means it inhibits fungal growth and reproduction rather than directly killing the fungal cells ebi.ac.ukmdpi.com. Evidence supporting this includes the observation that the antifungal activity of this compound was nullified when treated spores or mycelia were transferred to a toxicant-free medium, allowing growth to resume apsnet.orgresearchgate.netapsnet.orgebi.ac.uk. This suggests a reversible inhibition and a relatively loose binding of this compound to its cellular targets apsnet.orgresearchgate.netapsnet.orgebi.ac.uk. This compound does not appear to affect the respiratory activity of P. oryzae mycelia apsnet.orgresearchgate.netapsnet.orgebi.ac.uknih.gov. However, it has been shown to cause the leakage of some electrolytes from mycelia, leading to a decrease in the pH of the medium, which suggests a disruption of membrane function apsnet.orgresearchgate.netapsnet.orgebi.ac.uknih.govnih.govavantorsciences.comtandfonline.com.

In Vivo Efficacy Studies in Plant Disease Models

Efficacy against Pyricularia oryzae (Rice Blast)

This compound is a systemic fungicide developed specifically for the control of rice diseases, including rice blast caused by Pyricularia oryzae medkoo.comciheam.orgmdpi.comapsnet.orgresearchgate.net. It has exhibited excellent curative activity against rice blast apsnet.org. Field evaluations have demonstrated the efficacy of this compound in controlling rice blast. In one study, this compound (as TF-164) inhibited the mycelial growth of P. oryzae by more than 90% at concentrations of 5 µg/ml and above in a study that also included field evaluations ciheam.org. While a direct comparison of this compound's in vivo efficacy against P. oryzae with other compounds was noted in one study, where a derivative showed higher potency (90% vs 70% efficacy at 200 µg/mL), this highlights the context of evaluating this compound's effectiveness in plant disease models nih.govacs.orgresearchgate.netresearchgate.net. The emergence of this compound-resistant strains of M. oryzae in rice fields has reportedly not been a significant issue since its commercial availability in 1993, which is notable for a systemic fungicide researchgate.netnih.gov.

Broader Spectrum Efficacy against Other Plant Pathogens (e.g., Rhizoctonia solani, Colletotrichum orbiculare, Cercospora arachidicola, Alternaria solani, Fusarium graminearum, Botrytis cinerea)

While this compound is primarily known for its efficacy against rice diseases like blast and brown spot caused by Pyricularia oryzae and Bipolaris oryzae, investigations into its activity and that of its analogs have revealed broader fungicidal potential against other plant pathogens. apsnet.org

Studies on this compound analogs have shown promising activity against several key plant pathogens. For instance, certain this compound derivatives have demonstrated fungicidal activity against Rhizoctonia solani, with some compounds exhibiting EC50 values ranging from 1.17 to 3.84 μg/mL. researchgate.netnih.govfigshare.comacs.org Some of these analogs displayed activity comparable to or higher than established fungicides like drazoxolon (B1670939) against R. solani. researchgate.net

Against Fusarium graminearum, some this compound analogs have shown 1.6 to 1.8-fold higher activity compared to this compound itself. researchgate.netnih.govfigshare.comacs.org

Investigations have also indicated that certain this compound derivatives possess activity against Cercospora arachidicola, with some compounds showing similar potency to this compound. researchgate.netnih.govfigshare.comresearchgate.netx-mol.com Furthermore, some analogs have displayed enhanced potency against Alternaria solani, demonstrating up to 2-fold higher activity than this compound. researchgate.netnih.govfigshare.comresearchgate.netx-mol.com

Activity against Botrytis cinerea has also been observed for some this compound analogs. researchgate.netacs.orgacs.org Studies exploring novel malononitrile (B47326) derivatives, some containing acylhydrazone structures similar to this compound, have shown significant fungicidal activity towards B. cinerea and R. solani. acs.org

The following table summarizes some of the reported in vitro efficacy data for this compound analogs against various plant pathogens:

| Pathogen | Compound Class | Efficacy Observation | Relevant Source(s) |

| Rhizoctonia solani | This compound Analogs | EC50 values 1.17-3.84 μg/mL; Comparable to drazoxolon | researchgate.netnih.govfigshare.comacs.org |

| Fusarium graminearum | This compound Analogs | 1.6-1.8-fold higher activity than this compound | researchgate.netnih.govfigshare.comacs.org |

| Cercospora arachidicola | This compound Analogs | Similar potency to this compound | researchgate.netnih.govfigshare.comresearchgate.netx-mol.com |

| Alternaria solani | This compound Analogs | Up to 2-fold higher potency than this compound | researchgate.netnih.govfigshare.comresearchgate.netx-mol.com |

| Botrytis cinerea | This compound Analogs | Significant fungicidal activity | researchgate.netacs.orgacs.org |

Genetic Screens for this compound Sensitivity Loci

Understanding the genetic basis of sensitivity to fungicides is crucial for managing resistance. Genetic screens have been conducted to identify loci associated with this compound sensitivity in plant pathogenic fungi.

Research has identified the copper transport CoICT1 gene as a this compound sensitivity gene in Colletotrichum orbiculare and the rice blast fungus Magnaporthe oryzae. nih.govresearchgate.netresearchgate.net Functional defects in the copper transport pathways, involving CoIct1 and P-type ATPase CoCcc2, have been linked to low sensitivity to this compound. nih.govresearchgate.netresearchgate.netfrontiersin.org These defects also result in a pathogenicity defect due to attenuated melanization in the appressorium. nih.govresearchgate.netresearchgate.netfrontiersin.org

Interestingly, the presence of CuSO4 was found to induce high sensitivity to this compound even in the coict1 mutant, suggesting a link between copper transport and this compound activity. nih.govresearchgate.netresearchgate.net These findings indicate a trade-off relationship between this compound sensitivity and melanin (B1238610) biosynthesis, which is essential for fungal pathogenicity and is mediated through copper transport pathways. nih.govresearchgate.netresearchgate.net

Despite the use of this compound since 1993 for controlling rice diseases, including rice blast, the emergence of this compound-resistant strains in the field has not been widely reported. nih.gov This characteristic has prompted further study into its mode of action and the factors contributing to the apparent lack of widespread resistance development. nih.gov

Fungicide Sensitivity and Resistance Management Research for Ferimzone

Molecular Determinants of Ferimzone Sensitivity

Studies have identified key molecular components that govern fungal sensitivity to this compound. The copper transport gene CoICT1 and the P-type ATPase gene CoCCC2 have been identified as this compound sensitivity genes in Colletotrichum orbiculare and the rice blast fungus Magnaporthe oryzae. researchgate.netnih.govnii.ac.jpnih.govresearchgate.netetextpad.comnii.ac.jpresearchgate.net Genetic and cytological analyses have demonstrated that functional defects within the copper transport pathways, which involve Ict1 and Ccc2, lead to a reduced sensitivity to this compound. researchgate.netnih.govnii.ac.jpnih.govresearchgate.netnii.ac.jp This suggests that the proper functioning of these copper transporters is crucial for the antifungal action of this compound.

Phenomenological Trade-Off Between Fungicide Sensitivity and Fungal Virulence

Research has revealed a notable trade-off relationship between sensitivity to this compound and fungal pathogenicity (virulence). researchgate.netnih.govnii.ac.jpnih.govresearchgate.net Functional defects in the copper transport pathways mediated by CoIct1 and CoCcc2 not only result in low this compound sensitivity but also lead to a pathogenicity defect characterized by attenuated melanization in the appressorium. researchgate.netnih.govnii.ac.jpnih.govresearchgate.netnii.ac.jp The appressorium is a specialized structure required for successful host infection by these fungi, and melanization is essential for its function. nih.gov This observed trade-off suggests that mutations conferring reduced sensitivity to this compound may simultaneously compromise the fungus's ability to cause disease. Interestingly, the presence of copper sulfate (B86663) (CuSO4) has been shown to induce high sensitivity to this compound even in coict1 mutants, further highlighting the intricate link between copper transport, this compound sensitivity, and fungal virulence. researchgate.netnih.govnii.ac.jpnih.govresearchgate.net

Longitudinal Studies on Resistance Development in Field Populations

A significant aspect of this compound's profile is the apparent lack of reported resistance development in field populations of Magnaporthe oryzae since its commercial introduction in 1993. researchgate.netapsnet.orgnih.govnii.ac.jpnih.govresearchgate.netresearchgate.net This stands in contrast to the development of resistance observed with other fungicides used for rice blast control. apsnet.org While repetitive application of systemic fungicides can lead to resistance issues in practical agriculture, the emergence of this compound-resistant strains in rice fields has not been reported. apsnet.orgnii.ac.jp

Advanced Analytical Methodologies for Ferimzone Detection and Quantification

Development and Validation of High-Sensitivity Quantification Methods

High-sensitivity quantification methods for ferimzone are essential for detecting trace levels in environmental and biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the leading techniques employed, offering excellent selectivity and sensitivity. nih.gov Method development involves optimizing chromatographic separation and mass spectrometric parameters to achieve low limits of quantification (LOQs) and reliable results in complex matrices. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization

LC-MS/MS is widely used for this compound analysis due to its sensitivity and selectivity, particularly when operating in multiple reaction monitoring (MRM) mode. nih.govlcms.cz Optimization of LC-MS/MS methods for this compound involves identifying and optimizing MRM transitions for both this compound isomers (E and Z forms). mdpi.comnih.gov This process typically begins with full scan analysis to identify precursor ions, followed by the optimization of collision energies to enhance the fragmentation of the precursor ions into characteristic product ions. mdpi.comnih.gov The selection of appropriate MRM transitions is critical for minimizing interference from the sample matrix and achieving high sensitivity. mdpi.comnih.gov The Shimadzu Pesticide MRM Library, for instance, includes optimized MRM transitions for this compound isomers, facilitating rapid method development. shimadzu.comshimadzu.com

Analytical conditions commonly employed in LC-MS/MS for this compound include using C18 columns for chromatographic separation, with column temperatures typically maintained around 40 °C. nih.govnih.gov Mobile phases often consist of water and organic solvents (such as methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com Flow rates are typically low, around 0.2–0.3 mL/min, and injection volumes are in the low microliter range. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC-MS/MS) for Isomeric Separation

This compound exists as E and Z stereoisomers, and their individual quantification is important for risk assessments. korseaj.org While standard LC-MS/MS methods can detect both isomers, achieving baseline separation can be challenging depending on the stationary phase. shimadzu.com HPLC-MS/MS methods specifically optimized for isomeric separation are therefore valuable. Studies have shown that certain columns, such as the Cadenza CD-C18 column, are effective in separating this compound Z and E stereoisomers. nih.govkorseaj.org The use of specific column chemistries, like biphenyl (B1667301) columns, has also been explored and demonstrated enhanced separation of this compound isomers compared to traditional ODS columns. shimadzu.com This improved separation ensures accurate quantification of each isomer, which is crucial given the potential for interconversion. korseaj.org

Modern Sample Preparation Techniques for Complex Matrices (e.g., QuEChERS Method)

Analyzing this compound in complex matrices like rice straw, brown rice, or aquatic products requires effective sample preparation techniques to extract the analyte and remove interfering substances. mdpi.comkorseaj.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach for pesticide residue analysis in various food and environmental samples. mdpi.comnih.govnih.gov

The QuEChERS method typically involves initial extraction with an organic solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and ethyl acetate, followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. mdpi.comnih.govkorseaj.org Different salt combinations and solvent volumes have been evaluated to optimize extraction efficiency for this compound in specific matrices. mdpi.comnih.gov

Following extraction and partitioning, a cleanup step is often necessary to reduce matrix effects. mdpi.comnih.gov Dispersive solid-phase extraction (d-SPE) is commonly used, employing sorbents such as primary-secondary amine (PSA) and octadecylsilane (B103800) (C18) to remove interfering compounds like fatty acids, sugars, and pigments. mdpi.comnih.govkorseaj.org The selection and amount of sorbent are optimized to maximize the removal of matrix co-extractives while minimizing analyte loss. mdpi.comnih.gov For instance, a combination of 25 mg each of PSA and C18 has been found effective in purifying rice straw extracts for this compound analysis. mdpi.comnih.govresearchgate.net

Studies have demonstrated the successful application of optimized QuEChERS methods for this compound analysis in matrices like rice straw and brown rice, achieving high recovery rates and acceptable precision. mdpi.comnih.govkorseaj.org The method has also been expanded for the simultaneous quantitation of this compound along with other pesticides in aquatic products. nih.gov

Characterization and Mitigation of Matrix Effects in this compound Analysis

Matrix effects, caused by co-eluting substances from the sample matrix, can significantly impact the accuracy of LC-MS/MS analysis by enhancing or suppressing the ionization of the target analyte. nih.govmdpi.com Characterizing matrix effects is crucial during method validation to ensure reliable quantification. mdpi.comkorseaj.org

Matrix effects are typically evaluated by comparing the response of the analyte in a matrix-matched standard solution to that in a solvent-only standard solution at the same concentration. mdpi.comkorseaj.org The percentage of matrix effect (%ME) is calculated to assess the extent of signal enhancement or suppression. mdpi.comkorseaj.org

For this compound analysis in complex matrices like rice straw, significant matrix effects can be observed due to the presence of various co-extractives. mdpi.comresearchgate.net Effective cleanup procedures, such as using PSA and C18 sorbents in the QuEChERS method, are employed to mitigate these effects. mdpi.comnih.govkorseaj.org Studies have shown that optimized cleanup steps can reduce matrix effects for this compound to negligible levels, falling within the "soft effect" range where quantification using solvent standards or matrix-matched standards is feasible. mdpi.comkorseaj.org For example, in one study on rice straw, the %ME for this compound ranged from -17.6% to -0.3%, indicating a minimal effect after optimization. mdpi.comnih.govresearchgate.net While adding formic acid to the extraction solvent can sometimes improve recovery for certain pesticides, it has been shown to potentially increase matrix effects for this compound in some matrices, highlighting the need for careful optimization. nih.gov

Isomer Stability and Conversion Dynamics in Environmental and Biological Samples

This compound exists as Z and E stereoisomers, and the Z-isomer is generally considered more stable. herts.ac.uk However, under certain conditions, particularly light irradiation, the Z-isomer can undergo rapid conversion to the E-stereoisomer. korseaj.org This interconversion is important for risk assessments as the toxicological profiles and environmental fate of the isomers may differ. korseaj.org

Monitoring the stability and conversion dynamics of this compound isomers in environmental and biological samples is therefore a critical aspect of its analysis. Analytical methods capable of separating and quantifying both isomers individually, such as optimized HPLC-MS/MS methods, are essential for these studies. korseaj.org

Research has indicated that this compound Z undergoes conversion to its E-stereoisomer under light irradiation. korseaj.org Assessing the ratio of Z to E isomers in samples over time can provide insights into the extent of this conversion in different matrices and under various environmental conditions. Studies developing methods for individual isomer quantification in matrices like brown rice are specifically designed to monitor this conversion ratio. korseaj.orgsemanticscholar.org

Emerging Research Avenues and Future Perspectives for Ferimzone

Application of Omics Technologies for Comprehensive Biological Understanding

The application of omics technologies, such as metabolomics, holds promise for a deeper understanding of Ferimzone's interactions at the molecular level within target organisms. Metabolomics, which involves the study of the complete set of small-molecule metabolites within a biological sample, can reveal changes in metabolic pathways induced by this compound exposure. For instance, studies on Rhizoctonia solani treated with a this compound analog suggested a downregulation of energy metabolism pathways, including those related to starch, sucrose, lipids, and glutathione. acs.orgnih.govfigshare.com While direct omics studies specifically on this compound are not extensively detailed in the provided search results, the use of metabolomics has been noted in broader biological and chemical research contexts, including studies involving various pesticides . Applying these technologies to this compound could help pinpoint the specific metabolic disruptions it causes in fungal pathogens, providing insights into its mode of action and potential resistance mechanisms.

Integration of Systems Biology Approaches in Mode of Action Studies

Integrating systems biology approaches can provide a more holistic view of how this compound affects target pathogens. Systems biology aims to understand the complex interactions within biological systems by integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics. Although the exact mode of action of this compound remains unclear acs.orgnih.gov, studies have indicated it may disrupt membrane function and inhibit mycelial growth and spore germination. herts.ac.ukapsnet.org Research on Pyricularia oryzae showed that this compound inhibited mycelial growth significantly at concentrations of 5 μg/ml and above, with the inhibition becoming evident within approximately 4 hours of exposure. apsnet.org While spore germination was not inhibited at 20 μg/ml, the cytoplasm of spores and hyphae showed granulation and localization. apsnet.org The effect of this compound was also found to be fungistatic and reversible upon removal from the medium, suggesting a potentially loose binding to cellular targets. apsnet.org Future systems biology studies could integrate these observations with omics data to build models that describe the entire biological network affected by this compound, potentially identifying primary targets and downstream effects with greater precision.

Rational Design Principles for Next-Generation this compound Analogs

Rational design principles are being applied to develop next-generation this compound analogs with potentially improved efficacy or altered spectrum of activity. Scaffold hopping, a strategy involving the design of new molecules with similar structures but potentially improved biological performance, has been used to synthesize this compound derivatives. researchgate.netacs.orgnih.govfigshare.com Studies have reported the design and synthesis of new this compound derivatives, with some analogs showing comparable or even higher potency against certain fungal pathogens compared to this compound itself. acs.orgnih.govfigshare.com For example, one analog, compound 5o, showed similar potency to this compound against Cercospora arachidicola and twofold higher potency against Alternaria solani in in vitro bioassays. acs.orgnih.govfigshare.com Another analog, compound 5q, demonstrated higher efficacy than this compound against Pyricularia oryzae in in vivo bioassays. acs.orgnih.govfigshare.com Density functional theory (DFT) calculations have been employed to understand the structure-energy relationships of these analogs, contributing to the rational design process. acs.orgnih.govfigshare.com This research direction focuses on modifying the chemical structure of this compound to optimize its fungicidal properties and potentially overcome resistance issues.

Here is a table summarizing some research findings on this compound analogs:

| Compound | Target Pathogen | In vitro Activity (vs. This compound) | In vivo Activity (vs. This compound) | Source |

| This compound | Pyricularia oryzae | >96% inhibition at 5 μg/ml apsnet.org | 70% efficacy at 200 μg/mL acs.orgnih.gov | apsnet.orgacs.orgnih.gov |

| Compound 5o | Cercospora arachidicola | Similar potency acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 5o | Alternaria solani | 2-fold higher potency acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 5q | Rhizoctonia solani | EC₅₀ 1.17-3.84 μg/mL acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 6a | Rhizoctonia solani | EC₅₀ 1.17-3.84 μg/mL acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 6d | Rhizoctonia solani | EC₅₀ 1.17-3.84 μg/mL acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 5q | Fusarium graminearum | 1.6-1.8-fold higher activity acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 6a | Fusarium graminearum | 1.6-1.8-fold higher activity acs.orgnih.govfigshare.com | Not specified | acs.orgnih.govfigshare.com |

| Compound 5q | Pyricularia oryzae | Not specified | 90% efficacy at 200 μg/mL acs.orgnih.gov | acs.orgnih.gov |

Note: EC₅₀ values represent the half maximal effective concentration.

Advanced Environmental Fate and Ecotoxicological Modeling

Advanced environmental fate and ecotoxicological modeling are crucial for assessing the potential impact of this compound on non-target organisms and the environment. Environmental fate models simulate how a chemical substance moves, transforms, and degrades in different environmental compartments like soil, water, and air. enviresearch.comfrontiersin.orgbattelle.orgcopernicus.org Ecotoxicological modeling, often using approaches like Species Sensitivity Distributions (SSDs), helps predict the potential effects of a substance on various aquatic and terrestrial organisms. researchgate.net

While specific detailed modeling studies for this compound's environmental fate and ecotoxicology were not extensively found, general principles and challenges in this area are well-documented. Modeling the fate of pesticides involves considering processes such as wash-off from plants, degradation on foliage, transport in surface runoff and erosion, partitioning between soil phases, biodegradation, and movement with water fluxes. copernicus.org Accurate modeling requires data on degradation rates and sorption properties. battelle.org Challenges include accurately representing transformation product formation and transport, especially preferential flow in soil. frontiersin.org

This compound has been detected in surface and groundwater, with some studies indicating it can be among the more frequently detected fungicides in certain areas. researchgate.netresearchgate.net This highlights the importance of robust environmental monitoring and modeling to understand its persistence and potential for transport. researchgate.net Ecotoxicological assessments, such as SSDs, can help determine hazardous concentrations for aquatic ecosystems. researchgate.net Research indicates that the sensitivity to pesticides can vary significantly across different taxonomic groups. researchgate.net Future research will likely involve developing and refining models specifically for this compound, incorporating substance-specific properties and local environmental conditions to improve the accuracy of predicted environmental concentrations and ecological risk assessments. battelle.orgacs.org

Q & A

Q. What analytical methods are recommended for quantifying Ferimzone isomers in plant matrices?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound Z and E stereoisomers in complex matrices like brown rice. Key parameters include:

- Column selection : Use C18 columns with optimized particle size (e.g., 2.6 µm) to resolve stereoisomers.

- Mobile phase : 0.1% formic acid in acetonitrile improves ionization efficiency .

- Extraction protocols : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with 0.1% formic acid in acetonitrile/ethyl acetate (1:1) achieves >80% recovery for both isomers .

Q. How should researchers validate this compound detection methods to ensure reproducibility?

Validation should follow these steps:

- Calibration curves : Use certified reference standards for this compound Z (CAS: 89269-64-7) and E (CAS: 77359-18-3) to establish linearity (R² ≥ 0.995) .

- Recovery studies : Spike matrices at multiple concentrations (e.g., 0.01–1.0 mg/kg) and compare recovery rates across extraction methods.

- Precision : Calculate intra-day and inter-day relative standard deviations (RSD < 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictory recovery rates for this compound isomers in different extraction protocols?

Contradictions often arise from matrix effects or solvent interactions. To address this:

- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for signal suppression/enhancement.

- Method comparison : Evaluate QuEChERS variants (e.g., Original vs. EN15662 salt mixtures) to identify salt-induced pH shifts affecting isomer stability .

- Error analysis : Use uncertainty propagation models to quantify contributions from solvent volatility, pH, and temperature .

Q. What experimental design considerations are critical for studying this compound’s environmental degradation pathways?

- Controlled variables : Light exposure (UV intensity), soil pH, and microbial activity must be standardized.

- Sampling intervals : Collect data at 0, 24, 72, and 168 hours to capture degradation kinetics.

- Analytical controls : Include deuterated analogs or isotope-labeled this compound to track transformation products .

Q. How can researchers address discrepancies in stereoisomer-specific toxicity data for this compound?

- Bioactivity assays : Compare EC50 values for this compound Z and E using standardized fungal models (e.g., Magnaporthe oryzae).

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to isolate isomer-specific effects from confounding variables like impurity profiles .

- Meta-analysis : Aggregate data from published LC50 studies to identify trends in isomer toxicity .

Methodological Frameworks

What frameworks are suitable for formulating research questions on this compound’s mode of action?

Use the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target organisms (e.g., phytopathogenic fungi).

- Intervention : this compound application at varying concentrations.

- Comparison : Untreated controls or alternative fungicides.

- Outcome : Inhibition of mycelial growth (measured via radial growth assay) .

Q. How should researchers document and share raw this compound data to comply with FAIR principles?

- Metadata : Include instrument parameters (e.g., collision energy in MS/MS), extraction protocols, and matrix details.

- Repositories : Deposit datasets in domain-specific repositories (e.g., Zenodo) with persistent identifiers (DOIs).

- Code sharing : Publish R/Python scripts for statistical analysis (e.g., ANOVA, nonlinear regression) .

Data Presentation Guidelines

Q. What are best practices for visualizing this compound recovery data in publications?

- Bar charts : Display recovery rates (%) with error bars (95% confidence intervals) for each extraction method (Fig. 1 in ).

- Tables : Summarize LOD (limit of detection), LOQ (limit of quantification), and RSD values for clarity.

- Supplementary material : Include raw chromatograms and mass spectra for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.